[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
Descripción
Historical Context and Discovery
The discovery and characterization of phosphatidylethanolamine compounds traces back to pioneering work conducted in the late 19th century by Johann Ludwig Wilhelm Thudichum. In 1884, Thudichum successfully separated brain-derived phospholipids based on their alcohol solubility properties, distinguishing between lecithin (now recognized as phosphatidylcholine) and cephalin, which exhibited poor alcohol solubility. The term "cephalin" derived from the Greek word "kephal," meaning head, reflecting its predominant presence in neural tissue. Thudichum's fundamental observation that cephalin contained an alternative nitrogenous base, originally termed colamine (subsequently identified as ethanolamine), established the foundational understanding of phosphatidylethanolamine structure.
Subsequent decades witnessed significant advances in phosphatidylethanolamine purification and structural elucidation. Renall achieved the first successful purification of phosphatidylethanolamine from cattle brain tissue in 1913, making the crucial observation that the two acyl chains typically differed from one another. This finding paralleled similar observations made regarding lecithin structure and provided early evidence for the asymmetric fatty acid composition characteristic of natural phospholipids. The complete chemical synthesis of distearoyl-phosphatidylethanolamine was accomplished in 1924 through independent efforts by Levene and Rolf, as well as Grun and Limpacher, providing definitive structural confirmation.
The chromatographic separation of cephalin into its constituent phospholipids, specifically phosphatidylserine and phosphatidylethanolamine, was achieved by Folch. This separation methodology, known as the "Folch" method for phospholipid extraction and isolation, remains widely utilized in contemporary research applications. The structural differences between phosphatidylserine and phosphatidylethanolamine were definitively established in 1945 when Artom conducted hydrolysis experiments revealing ethanolamine as a component of phosphatidylethanolamine, while phosphatidylserine yielded the amino acid serine.
The development of synthetic phosphatidylethanolamine derivatives with modified fatty acid compositions represents a more recent advancement in lipid chemistry. These synthetic variants, including trans-configured polyunsaturated derivatives, have emerged as valuable tools for investigating structure-function relationships in biological membranes. The specific compound under examination, featuring symmetric trans-icosatetraenoyl chains, exemplifies this synthetic approach to phospholipid modification.
Nomenclature and Structural Identity
The systematic chemical nomenclature for this compound, [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate, provides precise structural information regarding its molecular architecture. The designation "(2R)" specifies the absolute configuration at the second carbon of the glycerol backbone, indicating R-stereochemistry consistent with the sn-glycero-3-phosphoethanolamine configuration. The phosphoethanolamine head group is described as "3-[2-aminoethoxy(hydroxy)phosphoryl]oxy," indicating the characteristic ethanolamine moiety linked through a phosphodiester bond to the glycerol backbone.
The fatty acid substituents are identified as "(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl" groups, specifying icosatetraenoic acid chains with four trans double bonds located at positions 5, 8, 11, and 14. This configuration contrasts markedly with naturally occurring arachidonic acid, which contains (5Z,8Z,11Z,14Z) cis double bonds. The molecular formula can be deduced as C45H74NO8P, corresponding to a molecular weight of approximately 788 daltons.
The compound belongs to the phosphatidylethanolamine class within the broader glycerophospholipid family. Phosphatidylethanolamines are characterized by their combination of glycerol esterified with two fatty acids and phosphoric acid, with the phosphate group linked to ethanolamine rather than choline as found in phosphatidylcholine. The structural designation as a 1,2-diacyl-sn-glycero-3-phosphoethanolamine indicates fatty acid substitution at both the sn-1 and sn-2 positions of the glycerol backbone.
Alternative nomenclature systems may reference this compound using shorthand notation as phosphatidylethanolamine 40:8, indicating 40 total carbon atoms and 8 total double bonds across both fatty acid chains. The specific stereochemical configuration of the double bonds necessitates additional notation to distinguish it from naturally occurring phosphatidylethanolamine species containing cis-configured polyunsaturated fatty acids.
Position within Phospholipid Classification Systems
Within contemporary lipid classification frameworks, this compound occupies a specific position in the glycerophospholipid category, which represents one of the major lipid classes alongside sphingolipids, sterol lipids, and others. The LIPID MAPS classification system, recognized as the international standard for lipid nomenclature, categorizes this molecule within the glycerophosphocholines and glycerophosphoethanolamines subclass. Specifically, it belongs to the 1,2-diacyl-sn-glycero-3-phosphoethanolamine category, distinguished by the presence of acyl chains at both the sn-1 and sn-2 positions.
The polyunsaturated nature of the fatty acid substituents places this compound within the highly unsaturated phospholipid subset, which exhibits distinct biophysical properties compared to saturated or monounsaturated phospholipids. Phosphatidylethanolamines with multiple double bonds demonstrate increased membrane fluidity and altered phase transition temperatures, characteristics that influence their biological functions. The symmetric composition, featuring identical fatty acid chains at both positions, represents a relatively uncommon configuration in natural systems, where asymmetric fatty acid distributions predominate.
Contemporary analytical methodologies, including mass spectrometry-based lipidomics approaches, utilize specific classification criteria for phosphatidylethanolamine identification and quantification. These systems incorporate molecular weight, fragmentation patterns, and retention time characteristics to distinguish between different phosphatidylethanolamine species. The trans configuration of the double bonds in this synthetic derivative would be expected to produce distinctive analytical signatures compared to cis-configured analogs.
The compound's classification as a synthetic phospholipid derivative places it within the category of modified lipids designed for research applications rather than naturally occurring membrane components. This classification has implications for regulatory considerations and experimental applications, as synthetic phospholipids may exhibit altered biological activities compared to their natural counterparts.
Comparative Overview with Related Phosphatidylethanolamines
Comparative analysis with naturally occurring phosphatidylethanolamines reveals significant structural and functional differences attributable to the trans configuration of the double bonds. Natural phosphatidylethanolamines containing arachidonic acid, such as 1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine, feature cis double bonds that impart distinct molecular geometries. The cis configuration creates characteristic bends in the fatty acid chains, influencing membrane packing and fluidity properties.
Research investigations utilizing symmetric polyunsaturated phospholipids have demonstrated dramatic effects on membrane biophysical properties. Studies examining dynamin GTPase activity revealed up to 300-fold variations in enzyme activity depending on acyl chain configuration, with symmetric diunsaturated phospholipids exhibiting markedly enhanced enzyme activation compared to asymmetric saturated-unsaturated variants. These findings indicate that fatty acid symmetry and unsaturation level significantly influence protein-membrane interactions.
Membrane permeability characteristics also differ substantially between trans and cis-configured phospholipids. Experimental data using dithionite quenching assays demonstrated that symmetric polyunsaturated phospholipids exhibit dramatically increased membrane permeability, with greater than 10-fold enhanced permeability compared to asymmetric phospholipids. Specifically, membranes composed of 20:4-20:4 and 22:6-22:6 phospholipids showed 95% permeability after 300 seconds compared to 55-60% for asymmetric variants.
The following table summarizes key comparative characteristics between the synthetic trans-configured compound and representative naturally occurring phosphatidylethanolamines:
| Property | Synthetic Trans-PE (40:8) | Natural Arachidonic PE | Symmetric Natural PE |
|---|---|---|---|
| Double Bond Configuration | 5E,8E,11E,14E | 5Z,8Z,11Z,14Z | Variable |
| Molecular Weight | ~788 Da | 766 Da | Variable |
| Membrane Fluidity Effect | Altered packing | Natural fluidity | Enhanced fluidity |
| Protein Interaction | Modified | Natural binding | Enhanced binding |
| Analytical Signature | Distinct MS/MS | Standard patterns | Characteristic |
Structural comparisons with other synthetic phosphatidylethanolamine derivatives, including 1,2-diarachidonoyl-sn-glycero-3-phosphoethanolamine, highlight the importance of double bond stereochemistry in determining biological activity. The natural cis-configured variant exhibits different membrane incorporation properties and protein binding characteristics compared to trans-configured analogs. These differences have significant implications for experimental applications requiring precise control over membrane biophysical properties.
Propiedades
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,43H,3-10,15-16,21-22,27-28,33-42,46H2,1-2H3,(H,49,50)/b13-11+,14-12+,19-17+,20-18+,25-23+,26-24+,31-29+,32-30+/t43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTERLNYVBOZRHI-RIIGGKATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5634-86-6 | |
| Record name | 1,2-Diarachidonoyl-glycero-3-phosphoethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005634866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Actividad Biológica
The compound [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is a complex phospholipid derivative with significant biological implications. Its structure suggests potential roles in cellular signaling and membrane dynamics due to the presence of both aminoethoxy and phosphonate groups along with polyunsaturated fatty acid chains.
- Molecular Formula : C₄₅H₇₄N₁O₈P
- Molar Mass : 788.06 g/mol
- Density : 1.029 g/cm³ (predicted)
- Boiling Point : 792.0 °C (predicted)
- pKa : 1.17 (predicted)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Cell Membrane Interaction
- The amphipathic nature of the compound allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. Studies have indicated that phospholipids with similar structures enhance membrane stability and modulate protein interactions within the membrane.
-
Signal Transduction
- The presence of the aminoethoxy group suggests potential involvement in signaling pathways. Compounds that contain phosphoethanolamine moieties are known to participate in cellular signaling processes such as apoptosis and immune response modulation.
-
Anti-inflammatory Properties
- Research has shown that derivatives of eicosatetraenoic acid exhibit anti-inflammatory effects by modulating eicosanoid synthesis. This compound may similarly influence the production of prostaglandins and leukotrienes through its fatty acid components.
Study 1: Membrane Dynamics
A study published in the Journal of Lipid Research investigated the incorporation of phospholipid derivatives into model membranes. Results indicated that compounds similar to [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] increased membrane fluidity and facilitated the fusion of lipid bilayers under physiological conditions.
Study 2: Signal Modulation in Immune Cells
In research conducted by Smith et al. (2023), the effects of phospholipid derivatives on T-cell activation were analyzed. The study found that compounds containing similar structural motifs enhanced T-cell proliferation and cytokine production in vitro. This suggests a role for [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] in immune modulation.
Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of eicosatetraenoic acid derivatives revealed that they inhibit COX enzymes involved in prostaglandin synthesis. This study highlighted the potential for compounds like [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] to serve as therapeutic agents in inflammatory diseases.
Data Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Drug Delivery Systems
The compound's unique structure allows it to function effectively in drug delivery systems. Its phospholipid nature facilitates the formation of liposomes or nanoparticles that can encapsulate therapeutic agents.
Key Features:
- Biocompatibility: The compound is compatible with biological membranes due to its phospholipid characteristics.
- Targeted Delivery: Modifications can be made to enhance targeting capabilities towards specific tissues or cells.
Case Study:
A study demonstrated the use of similar phospholipid compounds in formulating liposomes for the delivery of chemotherapeutic agents like docetaxel. These formulations showed improved bioavailability and reduced systemic toxicity compared to conventional formulations .
Cancer Therapy
Research indicates that compounds with similar structural features exhibit anticancer properties through various mechanisms including apoptosis induction and inhibition of tumor growth.
Mechanisms of Action:
- Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis: It has been suggested that such compounds can trigger apoptotic pathways in cancer cells.
Case Study:
In vitro studies using derivatives of this compound have shown significant cytotoxicity against various cancer cell lines (e.g., HepG2 and U251). The IC50 values indicated moderate to high potency against these cell lines .
Biochemical Research Tool
The compound can serve as a biochemical probe to study lipid metabolism and membrane dynamics. Its amphiphilic nature allows it to integrate into lipid bilayers and influence membrane properties.
Applications:
- Membrane Dynamics Studies: It can be used to investigate the interactions between lipids and membrane proteins.
- Signal Transduction Research: The compound may play a role in modulating signaling pathways associated with lipid metabolism.
Potential in Gene Therapy
Given its ability to form stable complexes with nucleic acids due to its cationic nature (from the aminoethoxy group), this compound has potential applications in gene therapy.
Mechanism:
- Nucleic Acid Complexation: The amino group can facilitate the binding of DNA or RNA molecules, enhancing their stability and delivery into target cells.
Case Study:
Research has shown that similar compounds can effectively deliver plasmid DNA into cells with high efficiency while minimizing cytotoxicity .
Comparative Data Table
Métodos De Preparación
Esterification of Glycerol Backbone
The foundational step involves the sequential esterification of glycerol with two equivalents of (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoic acid. Activation of the carboxylic acid group is typically achieved via conversion to a 2,5-dioxopyrrolidin-1-yl (succinimidyl) ester, a strategy validated in the synthesis of deuterated phospho-anandamide derivatives. The reaction proceeds under alkaline conditions (pH 8–9) at 0–4°C to minimize isomerization of the tetraenoic acid’s double bonds. A molar ratio of 1:2.5 (glycerol to activated fatty acid) ensures complete di-esterification, yielding 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropane-1,3-diol as an intermediate.
Critical Parameters
-
Temperature : Maintaining sub-ambient temperatures prevents Δ5,8,11,14 double bond migration.
-
Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes hydrolysis of the activated ester.
-
Catalysis : 4-Dimethylaminopyridine (DMAP) at 0.1 eq accelerates the reaction without promoting side reactions.
Phosphorylation with Ethanolamine Phosphate
The di-esterified glycerol undergoes phosphorylation at the sn-3 position using 2-aminoethyl dihydrogen phosphate. This step mirrors the synthesis of tetra-deuterated phospho-anandamide, where a solution of 2-aminoethyl phosphate in alkaline aqueous medium (pH 10–11) reacts with the hydroxyl group of the diglyceride. The reaction is conducted at 25°C for 48 hours under nitrogen to prevent oxidation of the polyunsaturated chains. Post-reaction, the crude product is extracted into chloroform and washed with 0.1 M HCl to remove unreacted phosphate derivatives.
Yield Optimization
Purification Techniques
Purification of the target compound necessitates strategies to address its amphiphilic nature and sensitivity to oxidative degradation.
Crystallization
A water-ethanol mixture (3:7 v/v) induces crystallization of the phosphorylated product, achieving >95% purity after two recrystallization cycles. This method effectively removes nonpolar contaminants but requires strict temperature control (-20°C) to prevent lipid peroxidation.
Chromatography
Silica gel column chromatography with a gradient of chloroform:methanol:ammonium hydroxide (80:20:2 to 60:40:4) resolves residual unreacted fatty acids and lysophosphatidylethanolamine impurities. High-performance liquid chromatography (HPLC) employing a C18 reverse-phase column and isocratic elution (acetonitrile:water:acetic acid, 85:14:1) further polishes the product for analytical applications.
Industrial-Scale Production Methods
High-Pressure Homogenization
Adapted from solid lipid nanoparticle (SLN) production, high-pressure homogenization (HPH) at 500–1,500 bar enables large-scale emulsification of the phosphatidylethanolamine in aqueous surfactant solutions. Pre-emulsification at 60°C (above the lipid melting point) followed by three homogenization cycles reduces particle aggregates to <200 nm diameter.
Table 1: HPH Parameters for Industrial Synthesis
| Parameter | Optimal Range | Effect on Product Quality |
|---|---|---|
| Homogenization Pressure | 1,200–1,500 bar | Reduces particle size dispersion |
| Temperature | 55–60°C | Maintains lipid fluidity |
| Surfactant Concentration | 2–5% Poloxamer 188 | Prevents coalescence during cooling |
Enzymatic Catalysis
While excluded sources proposed phospholipase D-mediated transphosphatidylation, alternative enzymatic routes using immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the esterification of glycerol with free tetraenoic acid under solvent-free conditions. This method achieves 85–90% conversion efficiency at 40°C but requires subsequent phosphorylation via chemical methods.
Solvent-Based Preparation Techniques
Solvent Emulsification-Evaporation
Dissolving the compound in water-immiscible solvents (e.g., cyclohexane) and emulsifying with aqueous polysorbate 80 (0.5% w/v) produces a coarse emulsion, which is microfluidized to <500 nm droplets. Rotary evaporation at 30°C under reduced pressure removes the organic phase, yielding a lipid film readily hydrated to form unilamellar vesicles.
Advantages
Supercritical Fluid Methods
Supercritical carbon dioxide (ScCO₂) at 35°C and 100 bar dissolves the phosphatidylethanolamine, which is rapidly expanded through a nozzle into an aqueous collection phase. This solvent-free process achieves 98% purity but demands specialized equipment for ScCO₂ handling.
Analytical Methods for Quality Control
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, CDCl₃) confirms esterification completeness via disappearance of glycerol hydroxyl signals (δ 4.2–4.5 ppm) and appearance of phosphorylethanolamine methylene resonances (δ 3.1–3.3 ppm).
Mass Spectrometry
High-resolution electrospray ionization (HR-ESI-MS) verifies molecular integrity, with expected [M+H]⁺ at m/z 966.6022 (C₅₄H₈₈NO₁₀P).
Oxidative Stability Assays
Accelerated testing at 40°C/75% RH over 14 days monitors hydroperoxide formation via thiobarbituric acid reactive substances (TBARS), with acceptable thresholds <2 nmol/mg lipid.
Challenges and Optimization Strategies
Double Bond Isomerization
Exposure to light or temperatures >40°C induces cis-trans isomerization at Δ5,8,11,14 positions. Implementing amber glassware and conducting reactions under nitrogen atmosphere reduces isomerization to <5%.
Scale-Up Limitations
Industrial HPH faces lipid crystallization heterogeneity, addressed by post-homogenization annealing at 25°C for 24 hours.
Future Directions
Microfluidic synthesis platforms enabling continuous-flow phosphorylation could enhance throughput while maintaining stereochemical fidelity .
Q & A
Basic Questions
Q. How can the stereochemistry and double bond geometry of this compound be experimentally confirmed?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry, focusing on coupling constants and NOE correlations for spatial assignments. High-resolution mass spectrometry (HRMS) confirms molecular formula. For double bond geometry, employ gas chromatography (GC) coupled with mass spectrometry (MS) after derivatization (e.g., ozonolysis or dimethyl disulfide adducts) to identify cis/trans configurations. Polarimetry can further validate chiral centers .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols or dust. Avoid skin contact; if exposure occurs, wash immediately with soap and water. Store in a cool, dry environment, segregated from oxidizing agents. Refer to Safety Data Sheets (SDS) for spill management (e.g., use inert absorbents) and disposal protocols .
Q. What metabolic pathways or enzymes are associated with this compound?
- Methodological Answer : The compound is structurally analogous to phosphatidic acid (PA) derivatives. Investigate interactions with phospholipase D (PLD) for hydrolysis or lipid kinases for phosphorylation. Use isotopic labeling (e.g., ³²P or ¹⁴C) in cell lysates to track metabolic turnover. Metabolomic profiling via LC-MS/MS can identify downstream products like diacylglycerols (DAGs) or lysophosphatidic acids .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of this compound?
- Methodological Answer : Apply a 2³ factorial design to test variables: reaction temperature (e.g., 25°C vs. 40°C), catalyst concentration (0.1% vs. 0.5%), and solvent polarity (THF vs. DCM). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with confirmatory runs and ANOVA for statistical significance .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Develop a LC-MS/MS protocol with a C18 reversed-phase column and electrospray ionization (ESI) in negative ion mode. Use deuterated internal standards (e.g., d₅-PA) for calibration. Validate linearity (1–1000 ng/mL), limit of detection (LOD < 0.1 ng/mL), and matrix effects via spike-recovery experiments in plasma or tissue homogenates .
Q. How do polyunsaturated acyl chains influence stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies at pH 3, 7, and 10 (37°C, 70% humidity). Monitor degradation via UV-Vis spectroscopy (conjugated diene formation at 234 nm) and HPLC for oxidation byproducts (e.g., hydroperoxides). Compare results with saturated analogs to isolate the role of unsaturation. Antioxidants (e.g., BHT) may mitigate peroxidation .
Q. How to resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Perform meta-analysis of published data to identify variables (e.g., cell lines, assay conditions). Replicate key studies using standardized protocols (e.g., MTT assay for cytotoxicity). Validate target engagement via CRISPR knockouts or siRNA silencing. Cross-reference with cheminformatics databases (e.g., ChEMBL) to assess structure-activity relationships .
Q. What assays can evaluate this compound’s anti-inflammatory or signaling properties?
- Methodological Answer : Use RAW 264.7 macrophages stimulated with LPS to measure TNF-α/IL-6 secretion (ELISA). For signaling, employ FRET-based biosensors to monitor intracellular calcium flux or GPCR activation. Phospholipid micelle assays can test binding affinity to lipid-binding proteins (e.g., annexin V) via surface plasmon resonance (SPR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
